D-Glutamic acid, N-(N-acetylglycyl)-
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Overview
Description
D-Glutamic acid, N-(N-acetylglycyl)- is a compound known for its excitatory properties. It is a peptide that has been studied for its ability to induce seizures in mice, making it a subject of interest in neurological research .
Preparation Methods
The synthesis of D-Glutamic acid, N-(N-acetylglycyl)- typically involves the coupling of N-acetylglycine with D-glutamic acid. This reaction is often carried out using peptide coupling reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction conditions usually involve anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) to facilitate the coupling reaction .
Chemical Reactions Analysis
D-Glutamic acid, N-(N-acetylglycyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include mild temperatures and neutral to slightly basic pH. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
D-Glutamic acid, N-(N-acetylglycyl)- has several scientific research applications:
Neurological Research: It is used to study excitatory mechanisms in the brain and the induction of seizures.
Pharmacology: The compound is used to investigate potential therapeutic targets for neurological disorders.
Biochemistry: It serves as a model compound for studying peptide interactions and modifications.
Industrial Applications: It can be used in the synthesis of other complex peptides and as a building block in pharmaceutical research.
Mechanism of Action
The mechanism by which D-Glutamic acid, N-(N-acetylglycyl)- exerts its effects involves its interaction with excitatory receptors in the brain. It is more potent than L-glutamic acid in inducing seizures, suggesting it has a higher affinity for certain excitatory pathways. The molecular targets include glutamate receptors, which play a crucial role in synaptic transmission and plasticity .
Comparison with Similar Compounds
D-Glutamic acid, N-(N-acetylglycyl)- can be compared with other similar compounds such as:
L-Glutamic acid: While both are excitatory, D-Glutamic acid, N-(N-acetylglycyl)- is more potent in inducing seizures.
N-Acetyl-L-glutamic acid: This compound is involved in the urea cycle and has different biological roles compared to D-Glutamic acid, N-(N-acetylglycyl)-.
Aspartate-containing peptides: These peptides also have excitatory properties but differ in their specific receptor interactions and potency.
D-Glutamic acid, N-(N-acetylglycyl)- stands out due to its specific excitatory effects and its utility in neurological research.
Properties
Molecular Formula |
C9H14N2O6 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
2-[(2-acetamidoacetyl)amino]pentanedioic acid |
InChI |
InChI=1S/C9H14N2O6/c1-5(12)10-4-7(13)11-6(9(16)17)2-3-8(14)15/h6H,2-4H2,1H3,(H,10,12)(H,11,13)(H,14,15)(H,16,17) |
InChI Key |
CQTYJLQESPLSOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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